molecular formula C9H9N3O2 B2813756 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097884-65-4

2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2813756
CAS RN: 2097884-65-4
M. Wt: 191.19
InChI Key: GGMOAMHHKPWJIK-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time .


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

A series of derivatives related to the base compound have been synthesized and evaluated for their potential biological activities. For instance, Sharma et al. (2013) synthesized a series of derivatives and evaluated them for anticonvulsant and muscle relaxant activities, finding promising results compared to standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013). Similarly, Prokopenko et al. (2010) worked on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, showcasing the chemical versatility of such compounds (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Ahmad et al. (2010) synthesized novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, demonstrating potential antioxidant and antibacterial activities (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010). These studies underline the potential of 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one derivatives in developing new therapeutic agents.

Structural Characterization and Analysis

Research has also focused on the structural characterization and analysis of these compounds. Dadou et al. (2019) performed crystal structures and Hirshfeld surface analyses of related derivatives, providing insights into their molecular conformations and potential for forming specific molecular interactions (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019). Such structural analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets.

Anticancer and Antimicrobial Potential

Katariya et al. (2021) synthesized and conducted a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial agents. Their findings indicated that these compounds could be effective against a range of cancer cell lines and microbial pathogens (Katariya, Vennapu, & Shah, 2021). This highlights the potential application of this compound derivatives in treating various diseases through their biological activities.

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-7-8(5-11-14-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOAMHHKPWJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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